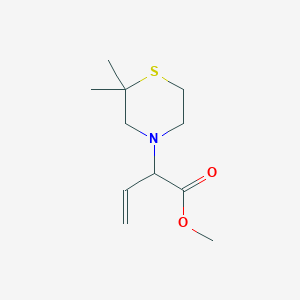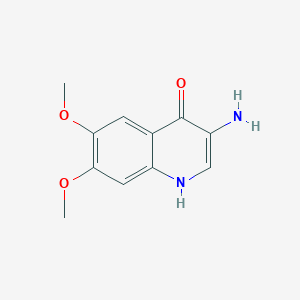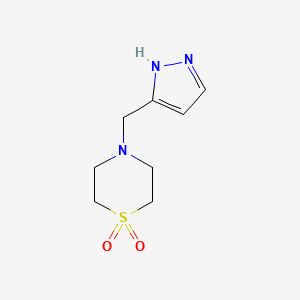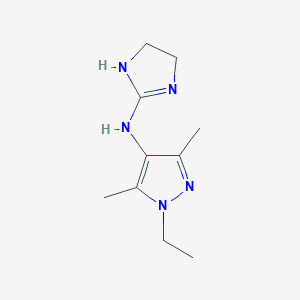
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of 1,2-diketones with ammonium acetate and aldehydes . The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-organic frameworks (MOFs) or ionic liquids can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully saturated analogs .
Scientific Research Applications
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its use in antifungal medications.
Pyrazole: Used in anti-inflammatory drugs.
Benzimidazole: Commonly found in antiparasitic treatments.
Uniqueness
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual ring structure, which imparts a combination of properties from both imidazole and pyrazole. This dual functionality enhances its potential as a versatile pharmacophore in drug design .
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N5/c1-4-15-8(3)9(7(2)14-15)13-10-11-5-6-12-10/h4-6H2,1-3H3,(H2,11,12,13) |
InChI Key |
MXVXJHGVGXPNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC2=NCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
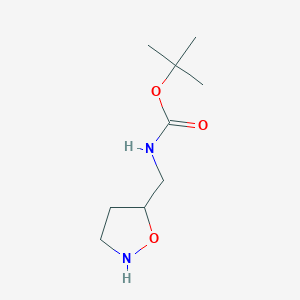


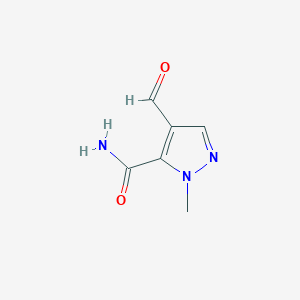
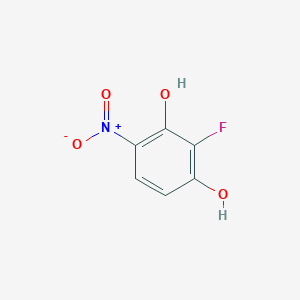
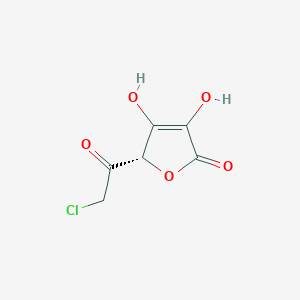
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)


